N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide
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Overview
Description
N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is an organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzothiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
6-Methylbenzothiazole: Lacks the amino and acetamide groups but shares the core structure.
N-(2-Amino-benzothiazol-5-yl)-acetamide: Similar structure but without the methyl group.
Uniqueness
N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is unique due to the presence of both the amino and acetamide groups, which can influence its reactivity and biological activity. The methyl group on the benzothiazole ring can also affect its chemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIACCTNKYBNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355720 |
Source
|
Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351437-81-5 |
Source
|
Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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